molecular formula C9H11NO2 B146674 Dimethylanthranilate CAS No. 85-91-6

Dimethylanthranilate

Cat. No. B146674
CAS RN: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Patent
US04633009

Procedure details

In a 2 L Parr pressure reactor was placed methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), K-10 powder (30 g) and 5% palladium on carbon catalyst (30 g). The mixture was cooled to 5° C. and 37% aqueous formaldehyde solution (160 mL, 2.12 mol) was added. The mixture was then hydrogenated at room temperature at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (7 h), the mixture was filtered through filter-aid. The filtrate was dried and the solvent was evaporated at reduced pressure. The residue was distilled through a Vigreaux column (30×2 cm) to provide methyl N-methylanthranilate, b12.0 130°-132° C. as a colorless liquid. Yield: 317 g (96% of theor.). GLC purity: 99.7%.
Quantity
302 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 g
Type
catalyst
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:12]=O.[H][H]>[Pd].C(OCC)(=O)C>[CH3:12][NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
302 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Two
Name
powder
Quantity
30 g
Type
reactant
Smiles
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(7 h)
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter-aid
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a Vigreaux column (30×2 cm)

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(C(=O)OC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.